

# Niraparib combination therapy synergistic effects validation

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## Compound Focus: Niraparib Tosylate

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## Niraparib Combination Therapies at a Glance

The following table summarizes the synergistic effects of various niraparib-based combination therapies as reported in recent preclinical and clinical studies.

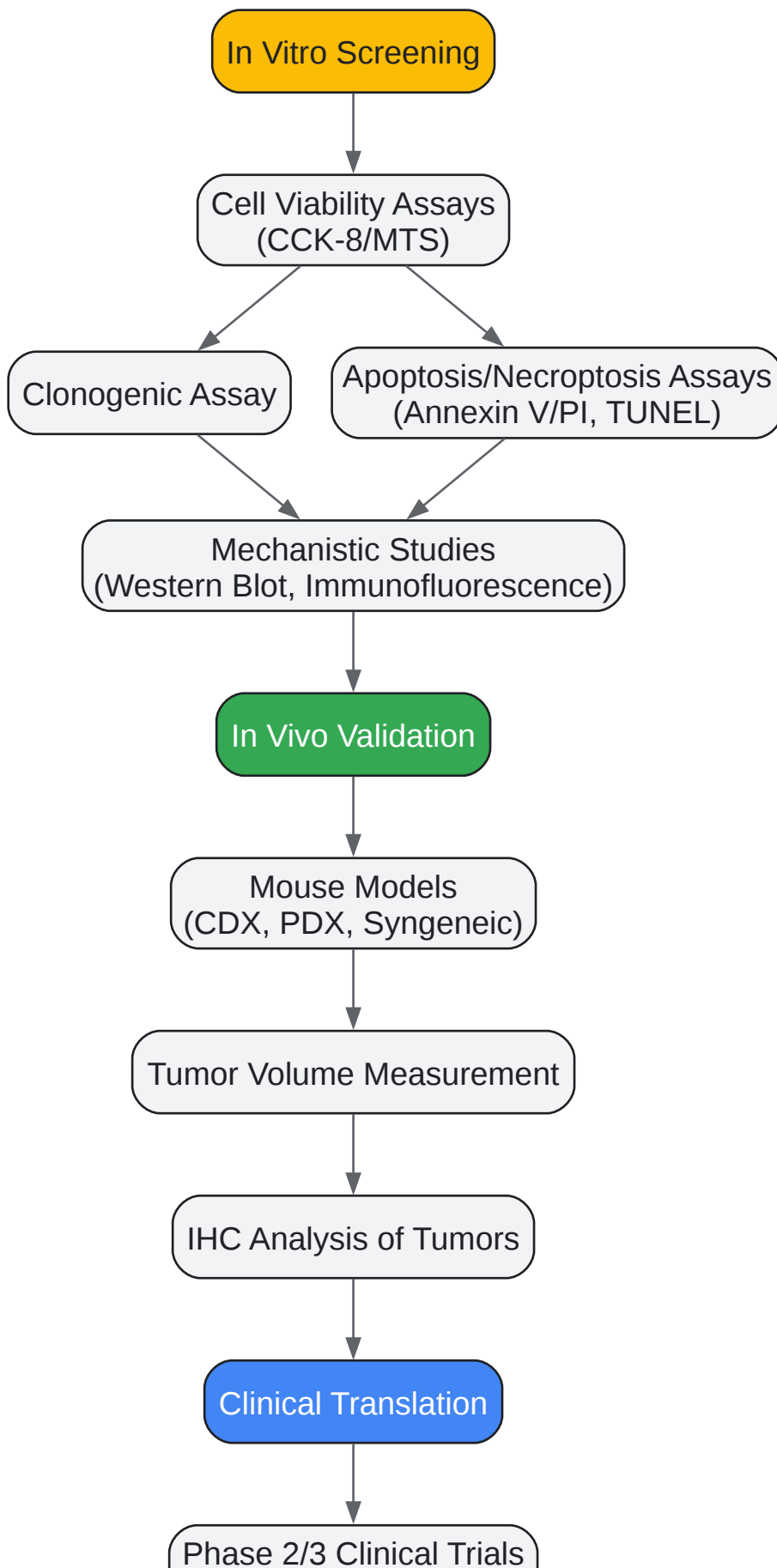
Combination Therapy	Proposed Synergistic Mechanism	Experimental Model(s)	Key Quantitative Findings
+ Statins (e.g., Atorvastatin) [1]	Statins inhibit the mevalonate pathway; potential interaction with PARP inhibition to impair cancer cell survival [1].	Post-hoc analysis of the <b>PRIMA Phase 3 trial</b> in ovarian cancer (Patients on maintenance niraparib) [1].	<b>PFS HR=0.34</b> vs placebo+statin; <b>mPFS 18.2 mos</b> vs 13.7 mos (niraparib+statin vs niraparib alone); Significant treatment-statin interaction (P=0.005) [1].

Combination Therapy	Proposed Synergistic Mechanism	Experimental Model(s)	Key Quantitative Findings
<b>+ Immune Checkpoint Inhibitors (e.g., Pembrolizumab)</b> [2] [3]	Niraparib activates the cGAS-STING pathway, increasing interferon signaling and T-cell infiltration, sensitizing tumors to immunotherapy [2] [3].	<b>TOPACIO/KEYNOTE-162 Phase 2 trial</b> (Ovarian Cancer); Preclinical syngeneic mouse models [2] [3].	<b>ORR: 18%, DCR: 65%</b> (trial); Synergistic tumor growth inhibition in BRCA-proficient and deficient models (preclinical) [2] [3].
<b>+ Angiogenesis Inhibitor (Brivanib)</b> [4]	Anti-angiogenic effect induces hypoxia, downregulating key HRR factors (e.g., BRCA1/2, Rad51) [4].	In vitro (BRCA-mutated OC cells) & in vivo (mouse xenograft) models [4].	Enhanced induction of apoptosis & necroptosis; Significant tumor growth inhibition in BRCA-mutant xenografts ( $P < 0.05$ ) vs either agent alone [4].
<b>+ Mcl1 Inhibitor (GX15-070)</b> [5]	GX15-070 disrupts Mcl1-Ku70 interaction, shifting DNA repair from HR to error-prone NHEJ, increasing PARPi sensitivity [5].	In vitro (OC cell lines) & in vivo (CDX/PDX mouse models) [5].	Synergy ( $CI < 1$ ) in OC cells independent of BRCA status; Significant reduction in tumor volume & increased $\gamma$ H2AX and Rad51 foci in vivo [5].
<b>+ Etoposide</b> [6]	Combined targeting of DNA damage response (Topoisomerase II inhibition by etoposide and PARP inhibition) [6].	<b>Phase 2 single-arm trial</b> in platinum-resistant/refractory ovarian cancer [6].	<b>mPFS: 4.2 mos; ORR: 26.9%</b> (50% in BRCA-mutated subgroup); <b>DCR: 57.7%</b> [6].
<b>+ EGFR Inhibitor (Lapatinib)</b> [7]	Dual inhibition of PARP and EGFR/HER2 pathways suppresses downstream AKT and ERK signaling [7].	In vitro (ovarian cancer cell lines) & in vivo models [7].	Synergistically suppressed cell proliferation, inhibited metastasis, and induced apoptosis [7].

Combination Therapy	Proposed Synergistic Mechanism	Experimental Model(s)	Key Quantitative Findings
+ Abiraterone Acetate + Prednisone (AAP) [8] [9]	PARP inhibition targets DNA repair in HRR-altered tumors alongside androgen synthesis blockade [8] [9].	<b>AMPLITUDE Phase 3 trial</b> in metastatic castration-sensitive prostate cancer (mCSPC) with HRR alterations [8] [9].	<b>rPFS: rPFS risk reduced by 37%</b> (all HRR), <b>48%</b> (BRCA subgp); Median rPFS not reached (niraparib+AAP) vs 29.5 mos (placebo+AAP) [8] [9].

## Overview of Key Experimental Methodologies

To validate synergistic effects, researchers employ a range of standardized in vitro and in vivo assays. The workflow below illustrates how these experiments are typically integrated.



(e.g., PFS, ORR)

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The methodologies referenced in the table can be broken down as follows:

- **Cell Viability and Synergy Assays (e.g., CCK-8, MTS):**
  - **Purpose:** To measure the anti-proliferative effects of single agents and combinations and calculate synergy.
  - **Protocol:** Cells are seeded in 96-well plates and treated with a range of drug concentrations, both alone and in combination. After incubation, a reagent like CCK-8 is added, and absorbance is measured to determine cell viability. The **Combination Index (CI)** is then calculated using software like CompuSyn based on the Chou-Talalay method, where **CI < 1 indicates synergy**, CI = 1 additivity, and CI > 1 antagonism [4] [5].
- **Analysis of Cell Death and DNA Damage:**
  - **Apoptosis Assay (Annexin V/PI):** Treated cells are stained with Annexin V (which binds to phosphatidylserine on the cell surface during early apoptosis) and Propidium Iodide (PI, which stains DNA in late apoptotic and necrotic cells). The population of apoptotic cells (Annexin V+/PI- and Annexin V+/PI+) is then quantified using flow cytometry [4] [5].
  - **Immunofluorescence (IF) for DNA Damage Foci:** Treated cells are fixed, permeabilized, and stained with antibodies against DNA damage markers like **γH2AX** (a marker for DNA double-strand breaks) and **Rad51** (a key protein in homologous recombination repair). The number of foci per cell is counted using fluorescence microscopy. A combination that increases γH2AX foci while decreasing Rad51 foci indicates impaired DNA repair capacity [5].
- **In Vivo Efficacy Studies:**
  - **Purpose:** To validate synergistic anti-tumor activity in a live organism.
  - **Protocol:** Immunocompromised mice are implanted with human cancer cells (Cell Line-Derived Xenografts, CDX) or patient tumor tissue (Patient-Derived Xenografts, PDX). Mice with established tumors are randomized into groups (e.g., vehicle control, niraparib monotherapy, combination drug monotherapy, and the combination). Drugs are administered orally or intraperitoneally. **Tumor volume** is measured regularly and calculated with the formula:  $V = (\text{length} \times \text{width}^2)/2$ . At the endpoint, tumors are harvested for **Immunohistochemistry (IHC)** analysis of biomarkers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) [4] [3] [5].

## Signaling Pathways in Niraparib Synergy

Understanding the molecular mechanisms is key. The diagram below illustrates two well-characterized pathways that contribute to synergy with niraparib.

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